molecular formula C13H13FO2 B13633345 1-(5-Fluorobenzofuran-2-yl)-2,2-dimethylpropan-1-one

1-(5-Fluorobenzofuran-2-yl)-2,2-dimethylpropan-1-one

Cat. No.: B13633345
M. Wt: 220.24 g/mol
InChI Key: ZPLSRZNECGCUMH-UHFFFAOYSA-N
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Description

1-(5-Fluorobenzofuran-2-yl)-2,2-dimethylpropan-1-one is a chemical compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities and potential applications in various fields, including medicinal chemistry and material science. The presence of a fluorine atom in the benzofuran ring enhances the compound’s pharmacological properties, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Fluorobenzofuran-2-yl)-2,2-dimethylpropan-1-one typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Fluorobenzofuran-2-yl)-2,2-dimethylpropan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed:

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols

    Substitution: Various substituted benzofuran derivatives

Mechanism of Action

The mechanism of action of 1-(5-Fluorobenzofuran-2-yl)-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s binding affinity to target proteins, leading to modulation of their activity. The compound may inhibit enzymes, block receptor sites, or interfere with cellular signaling pathways, resulting in its observed biological effects .

Comparison with Similar Compounds

  • 1-(5-Chlorobenzofuran-2-yl)-2,2-dimethylpropan-1-one
  • 1-(5-Bromobenzofuran-2-yl)-2,2-dimethylpropan-1-one
  • 1-(5-Methylbenzofuran-2-yl)-2,2-dimethylpropan-1-one

Comparison: 1-(5-Fluorobenzofuran-2-yl)-2,2-dimethylpropan-1-one is unique due to the presence of the fluorine atom, which significantly enhances its pharmacological properties compared to its analogs. The fluorine atom increases the compound’s lipophilicity, metabolic stability, and binding affinity to target proteins, making it a more potent and effective compound in various applications.

Properties

Molecular Formula

C13H13FO2

Molecular Weight

220.24 g/mol

IUPAC Name

1-(5-fluoro-1-benzofuran-2-yl)-2,2-dimethylpropan-1-one

InChI

InChI=1S/C13H13FO2/c1-13(2,3)12(15)11-7-8-6-9(14)4-5-10(8)16-11/h4-7H,1-3H3

InChI Key

ZPLSRZNECGCUMH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)C1=CC2=C(O1)C=CC(=C2)F

Origin of Product

United States

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